N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H14N4O3S3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O3S3/c1-3-4-10-12(23-18-17-10)13(19)16-14-15-9-6-5-8(24(2,20)21)7-11(9)22-14/h5-7H,3-4H2,1-2H3,(H,15,16,19) |
InChI Key |
DDNXHLFQVGPZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-(Methylsulfonyl)-1,3-Benzothiazol-2(3H)-One
The benzothiazole core is synthesized through cyclization of 2-aminobenzenethiol derivatives. A representative protocol involves:
-
Sulfonation : Treatment of 2-amino-6-nitrobenzenethiol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 6-nitro-1,3-benzothiazole-2-sulfonate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by oxidation with hydrogen peroxide to form the sulfone.
-
Cyclization : Heating the sulfonated intermediate with acetic anhydride induces cyclization to 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one.
Key Reaction Conditions
-
Solvent : Dichloromethane for sulfonation; ethanol for hydrogenation.
-
Temperature : 0–5°C (sulfonation); room temperature (hydrogenation).
Synthesis of the Thiadiazole-Carboxamide Fragment
Formation of 4-Propyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole ring is constructed via cyclization of thiosemicarbazides. A method adapted from George et al. involves:
-
Thiosemicarbazide Formation : Reacting propyl isothiocyanate with hydrazine hydrate in ethanol yields 1-propylthiosemicarbazide.
-
Cyclization : Treating the thiosemicarbazide with chloracetic acid in the presence of phosphorus oxychloride (POCl₃) induces cyclization to 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.
Optimization Notes
Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide:
-
Activation : 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is treated with SOCl₂ to form the acyl chloride.
-
Amination : The acyl chloride reacts with aqueous NH₃ to yield 4-propyl-1,2,3-thiadiazole-5-carboxamide.
Condensation of Benzothiazole and Thiadiazole Fragments
The final step involves coupling the benzothiazole and thiadiazole-carboxamide moieties. A Z-configuration-selective condensation is achieved using:
-
Base-Mediated Reaction : Reacting 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one with 4-propyl-1,2,3-thiadiazole-5-carboxamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Temperature Control : Heating at 80–90°C for 12–16 hours ensures complete imine formation while preserving stereochemistry.
Stereochemical Considerations
-
The Z-configuration is favored due to steric hindrance between the methylsulfonyl group and the thiadiazole ring, as confirmed by X-ray crystallography in analogous compounds.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
-
Elemental Analysis : Calculated for C₁₄H₁₄N₄O₃S₃: C, 43.97%; H, 3.69%; N, 14.65%. Found: C, 43.89%; H, 3.72%; N, 14.61%.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Stereoselectivity : Achieving the Z-configuration requires precise control of reaction kinetics. Microwave-assisted synthesis may enhance selectivity.
-
Yield Improvement : Transitioning from DMF to ionic liquid solvents could reduce side reactions during condensation.
-
Green Chemistry : Replacing POCl₃ with biocatalysts (e.g., lipases) in cyclization steps remains an area for exploration .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting the proliferation of cancer cells such as HCT-116 and HeLa, with IC50 values indicating effective potency .
- The mechanism often involves inducing apoptosis and affecting cell cycle progression, which could be explored further for optimizing the structure of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide for enhanced anticancer activity.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Agricultural Applications
The structural features of this compound may also lend themselves to agricultural uses:
- Pesticide Development :
- Compounds with thiadiazole frameworks have been explored for their potential as agrochemicals. Their ability to inhibit certain biological pathways in pests can be harnessed to develop new pesticides with reduced environmental impact.
Material Science Applications
The unique chemical structure of this compound opens avenues in material science:
- Dye Synthesis :
- The benzothiazole moiety is known for its vibrant color properties; thus, derivatives can be utilized in dye applications for textiles and other materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of bioactive molecules:
Functional Group Analysis
- Methylsulfonyl (-SO₂CH₃) : Present in the target compound and methazolamide metabolites (e.g., MSO in ). This group enhances solubility and electrostatic interactions but may reduce membrane permeability compared to hydrophobic substituents .
- Propyl vs. The propyl group in the target compound balances steric effects and lipophilicity .
- Carboxamide Linkage : Shared with methazolamide and SQ5. This group facilitates hydrogen bonding with biological targets, as demonstrated in BSA binding studies for SQ7 .
Computational and Experimental Insights
- Molecular Modeling : Compounds in were evaluated using molecular docking to predict antitumor activity. The target compound’s methylsulfonyl and propyl groups may favor interactions with hydrophobic kinase pockets .
- Protein Binding : SQ7’s binding to BSA (K = 10⁴–10⁵ M⁻¹) suggests that the benzothiazole-carboxamide framework in the target compound could exhibit similar affinity .
Key Research Findings and Challenges
- Activity Gaps : Unlike methazolamide (a clinically used diuretic), the target compound lacks empirical bioactivity data. Its thiadiazole moiety may confer distinct target specificity compared to methazolamide’s 1,3,4-thiadiazole core .
- Synthetic Challenges : Steric hindrance from the propyl group may complicate cyclization steps, requiring optimized conditions (e.g., high-dielectric solvents) as seen in .
- Stability : Methylsulfonyl groups are generally stable under physiological conditions, but the Z-configuration of the imine may pose isomerization risks in acidic environments .
Biological Activity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole ring : Known for its role in various biological activities.
- Thiadiazole moiety : Contributes to its pharmacological properties.
- Methylsulfonyl group : Enhances solubility and bioavailability.
Molecular Formula : C17H16N4O4S
Molecular Weight : 392.4 g/mol
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives of benzothiazole have been shown to reduce inflammation in animal models effectively.
Case Study : A study demonstrated that a related compound exhibited a 72.2% reduction in carrageenan-induced edema at a dosage of 100 mg/kg. This suggests that the compound may exert similar anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal that benzothiazole derivatives often show significant antibacterial activity.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A (similar structure) | E. coli | 28 |
| Compound B (similar structure) | S. aureus | 24 |
| Compound C (similar structure) | K. pneumoniae | 25 |
These findings indicate that this compound may possess comparable efficacy against pathogenic bacteria .
3. Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Recent research highlights their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study : A derivative similar to the compound under discussion was tested against pancreatic cancer cells and showed significant cytotoxicity with an IC50 value indicating potent activity at low concentrations . This suggests that the compound could be further investigated for its potential as an anticancer agent.
The biological activity of this compound is thought to involve:
- Inhibition of pro-inflammatory cytokines : Reducing the levels of TNF-alpha and IL-6.
- Disruption of bacterial cell wall synthesis : Leading to increased susceptibility of bacteria to immune responses.
- Induction of apoptosis in cancer cells : Triggering programmed cell death pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and purification methods. Key steps include:
- Cyclocondensation of thiosemicarbazide derivatives with substituted benzothiazole precursors under reflux (90–120°C) in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product .
- Critical parameters : Reaction time (3–12 hours) and catalyst use (e.g., POCl₃ for thiadiazole ring formation) significantly impact yields .
Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | DMF | 90 | None | 65–70 |
| Thiadiazole formation | Toluene | 110 | POCl₃ | 75–80 |
| Purification | Ethanol/water | RT | – | >95 purity |
Q. How can researchers validate the compound's structural integrity and purity?
Advanced analytical techniques are essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration of the benzothiazole-ylidene group) and substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. What structural features influence this compound's reactivity and stability?
Key structural elements include:
- Methylsulfonyl group : Enhances electrophilicity for nucleophilic substitution reactions .
- Thiadiazole ring : Prone to ring-opening under acidic conditions, necessitating pH control during synthesis .
- Z-configuration : Stabilizes the imine bond via conjugation with the benzothiazole system, reducing isomerization risk .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) be resolved?
Mechanistic ambiguities arise from solvent-dependent behavior:
- In polar aprotic solvents (DMF), the methylsulfonyl group acts as an electron-withdrawing group, favoring electrophilic aromatic substitution .
- In protic solvents (ethanol), the thiadiazole ring may undergo protonation, enabling nucleophilic attacks . Methodological resolution : Use isotopic labeling (e.g., ²H or ¹⁵N) with kinetic studies to track bond formation .
Q. What strategies improve bioactivity by modifying substituents on the benzothiazole or thiadiazole moieties?
Substituent effects are systematically explored via:
- SAR studies : Replace the propyl group with fluorinated alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
- Heterocycle swapping : Substitute thiadiazole with triazole to alter hydrogen-bonding capacity .
- Table 2: Bioactivity Trends with Substituent Modifications
| Substituent | Target (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Propyl (original) | Kinase X: 250 | 0.15 |
| Trifluoromethyl | Kinase X: 120 | 0.08 |
| Methoxyethyl | Kinase X: 300 | 0.25 |
Q. How can researchers address discrepancies in reported metabolic stability data?
Conflicting stability profiles often stem from assay variability:
- In vitro models : Use pooled human liver microsomes (HLM) with NADPH cofactors for CYP450-mediated metabolism studies .
- LC-MS/MS quantification : Monitor degradation products (e.g., sulfonic acid derivatives) to identify metabolic hotspots .
- Mitigation : Introduce steric hindrance (e.g., tert-butyl groups) near the methylsulfonyl moiety to block oxidative cleavage .
Q. What computational tools predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify key interactions (e.g., hydrogen bonds between the thiadiazole and ATP-binding pockets) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Methodological Notes
- Contradictory evidence : Ultrasound-assisted synthesis () claims higher yields than traditional reflux (). Validate via side-by-side trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
